molecular formula C13H19F4N3O4S B4791201 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE

Cat. No.: B4791201
M. Wt: 389.37 g/mol
InChI Key: WXVLHLCTFIXCBE-UHFFFAOYSA-N
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and hydroxy groups attached to a pyrazole ring, and an ethylsulfonyl group attached to a piperidine ring

Preparation Methods

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the difluoromethyl and hydroxy groups. The piperidine ring is then synthesized separately and functionalized with the ethylsulfonyl group. Finally, the two parts are coupled together under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-(4-PROPAN-2-YLPHENYL)-4-QUINOLINYL]METHANONE
  • [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-(4-PROPAN-2-YLOXYPHENYL)METHANONE
  • [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-(3,5-DIMETHOXYPHENYL)METHANONE

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F4N3O4S/c1-2-25(23,24)19-5-3-8(4-6-19)11(21)20-13(22,12(16)17)7-9(18-20)10(14)15/h8,10,12,22H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLHLCTFIXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 5
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE

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